Ethyltris[(oxiran-2-yl)methoxy]silane
Description
Ethyltris[(oxiran-2-yl)methoxy]silane is a silicon-based organosilane compound characterized by an ethyl group bonded to a silicon atom and three oxiran-2-yl (epoxide-containing) methoxy substituents. The epoxide functional groups confer high reactivity, enabling covalent bonding with hydroxyl-rich surfaces (e.g., glass, ceramics, or polymers) through ring-opening reactions . This compound is primarily utilized as a coupling agent in composite materials, enhancing interfacial adhesion between organic matrices and inorganic fillers. Its structure aligns with the general silane coupling agent formula Y-R-SiX₃, where:
- Y: Ethyl group (organic moiety for matrix compatibility).
- X: Oxiran-2-yl methoxy groups (hydrolyzable moieties for surface bonding).
Properties
CAS No. |
25561-86-8 |
|---|---|
Molecular Formula |
C11H20O6Si |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
ethyl-tris(oxiran-2-ylmethoxy)silane |
InChI |
InChI=1S/C11H20O6Si/c1-2-18(15-6-9-3-12-9,16-7-10-4-13-10)17-8-11-5-14-11/h9-11H,2-8H2,1H3 |
InChI Key |
UFSCMAWVIACBLE-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](OCC1CO1)(OCC2CO2)OCC3CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyltris[(oxiran-2-yl)methoxy]silane typically involves the reaction of ethyltrichlorosilane with glycidol in the presence of a base. The reaction proceeds through the formation of intermediate silanol groups, which are subsequently converted to the desired product by the action of glycidol. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Toluene or other suitable organic solvents
Catalyst: Base such as triethylamine or pyridine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and efficient separation and purification of the product. The use of automated systems and advanced purification techniques ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyltris[(oxiran-2-yl)methoxy]silane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane rings can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding substituted products.
Hydrolysis: The compound can hydrolyze in the presence of water, forming silanols and diols.
Polymerization: The oxirane groups can undergo polymerization reactions, forming cross-linked polymer networks.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Acidic or basic catalysts depending on the reaction
Solvents: Organic solvents such as toluene, dichloromethane
Major Products Formed
Substituted Silanes: Formed by nucleophilic substitution reactions
Silanols and Diols: Formed by hydrolysis
Polymers: Formed by polymerization reactions
Scientific Research Applications
Ethyltris[(oxiran-2-yl)methoxy]silane has a wide range of applications in scientific research:
Materials Science: Used as a precursor for the synthesis of advanced materials such as silane-modified polymers and coatings.
Chemistry: Employed in the synthesis of functionalized silanes and as a reagent in organic synthesis.
Biology: Investigated for its potential use in bioconjugation and surface modification of biomaterials.
Medicine: Explored for its potential in drug delivery systems and as a component in medical adhesives.
Industry: Utilized in the production of adhesives, sealants, and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of ethyltris[(oxiran-2-yl)methoxy]silane primarily involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of new chemical bonds. The silicon atom in the compound can also participate in silane coupling reactions, enhancing adhesion and compatibility with different substrates.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Performance in Composite Systems
Research Findings and Industrial Relevance
- Epoxide-Functional Silanes: this compound outperforms non-reactive silanes (e.g., methoxyethoxy variants) in mechanical adhesion but requires careful handling due to epoxide sensitivity to moisture .
- Fluorinated Silanes : Ethoxy[tris(pentafluorophenyl)]silane exhibits superior chemical resistance but is cost-prohibitive for general applications .
- Amino-Functional Silanes: Ethyltris(2-diethylaminoethoxy)silane is preferred in catalytic roles but lacks adhesion-promoting capabilities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
